2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridine derivatives. This compound features a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 3-position. The cyclohexyl group attached to the nitrogen atom of the carboxamide group is further substituted with a 2-methylbutan-2-yl group. This structure imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloropyridine with an appropriate amine derivative under controlled conditions. The cyclohexylamine component can be synthesized separately and then coupled with the pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(cyclohexyl)pyridine-3-carboxamide: This compound lacks the 2-methylbutan-2-yl group on the cyclohexyl ring.
2-Chloro-N-(4-methylcyclohexyl)pyridine-3-carboxamide: This compound has a methyl group instead of the 2-methylbutan-2-yl group on the cyclohexyl ring.
Uniqueness: 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide is unique due to the presence of the bulky 2-methylbutan-2-yl group, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-4-17(2,3)12-7-9-13(10-8-12)20-16(21)14-6-5-11-19-15(14)18/h5-6,11-13H,4,7-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWTUFVGJTWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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